5-amino-N-(2-chloro-5-methoxyphenyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-N-(2-chloro-5-methoxyphenyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H13Cl2N5O2 and its molecular weight is 378.21. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Triazole derivatives, including the compound , are synthesized through various chemical reactions that often involve the cyclization of azides and alkynes, a process known as the Click reaction. Such reactions yield a wide range of triazole compounds that are studied for their structural properties and potential applications. For instance, the synthesis of similar triazole derivatives has been detailed, highlighting methods to achieve diverse substitution patterns that impact the biological and physical properties of these molecules (Bektaş et al., 2007).
Antimicrobial Activities
Triazole derivatives have demonstrated significant antimicrobial properties, making them valuable in the development of new therapeutic agents. Research on similar structures has shown good to moderate activities against various microorganisms, suggesting the potential of the specified compound in contributing to the development of new antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition
The application of triazole derivatives as corrosion inhibitors for metals in acidic environments is well-documented. These compounds form a protective layer on metal surfaces, significantly reducing corrosion rates. Research involving 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a compound with structural similarities, has shown exceptional inhibition efficiency, suggesting the potential use of the compound as a corrosion inhibitor (Bentiss et al., 2009).
Antitumor Activity
Triazole derivatives also exhibit potential in the field of oncology, with some structures showing promising antitumor activities. The synthetic pathways and biological evaluations of such compounds contribute to the understanding of their mechanisms of action and the development of novel anticancer drugs. The research on similar triazole compounds underscores the relevance of structural modifications in enhancing biological activity (Stevens et al., 1984).
Properties
IUPAC Name |
5-amino-N-(2-chloro-5-methoxyphenyl)-1-(3-chlorophenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O2/c1-25-11-5-6-12(18)13(8-11)20-16(24)14-15(19)23(22-21-14)10-4-2-3-9(17)7-10/h2-8H,19H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWCUFWSSORANR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.